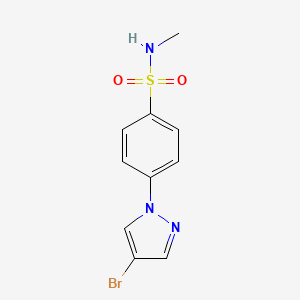

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide

Description

BenchChem offers high-quality 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O2S/c1-12-17(15,16)10-4-2-9(3-5-10)14-7-8(11)6-13-14/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCNMHICQSIDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675294 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-99-4 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide synthesis pathway

An in-depth technical guide on the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.

Executive Summary

The synthesis of N-aryl pyrazoles is a cornerstone of modern medicinal and agrochemical research. The target molecule, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, combines the synthetically versatile 4-bromopyrazole moiety with a functionalized benzenesulfonamide scaffold. This guide presents a robust and efficient two-step synthetic pathway, designed for optimal yield and purity. The strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. We will first detail the parallel synthesis of the two requisite precursors: 4-bromo-1H-pyrazole and 4-fluoro-N-methylbenzenesulfonamide. This is followed by a comprehensive protocol for their coupling to yield the final product. This document provides not only step-by-step experimental procedures but also the underlying mechanistic rationale, troubleshooting insights, and process validation considerations to ensure replicable and successful synthesis.

Introduction: The Significance of the Pyrazole and Sulfonamide Scaffolds

The pyrazole ring is a privileged heterocycle in drug discovery, forming the core of numerous pharmaceuticals due to its ability to engage in various biological interactions.[1] Similarly, the sulfonamide group is a well-established pharmacophore, crucial to the activity of many antibacterial, diuretic, and hypoglycemic agents. The combination of these two motifs in 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide creates a valuable and versatile building block. The bromine atom on the pyrazole ring, in particular, serves as a reactive handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for screening and development.[2]

Strategic Overview: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule suggests that the most efficient disconnection is at the N-aryl bond connecting the pyrazole and the phenyl rings. This approach simplifies the synthesis into the preparation of two key intermediates, which are then coupled in the final step.

This strategy is advantageous because it allows for the parallel synthesis of the precursors and converges at a high-yielding final step. The chosen forward-synthesis pathway focuses on a Nucleophilic Aromatic Substitution (SNAr) reaction, which is well-suited for this system due to the activation of the fluorinated benzene ring by the electron-withdrawing sulfonamide group.[3][4]

Caption: Retrosynthetic analysis of the target molecule.

Precursor Synthesis

The success of the final coupling reaction is contingent upon the high-purity preparation of its precursors. The following sections detail validated protocols for their synthesis.

Synthesis of 4-bromo-1H-pyrazole

The bromination of pyrazole is a direct and effective method for producing the 4-bromo-1H-pyrazole intermediate. Various brominating agents can be employed; N-bromosaccharin under solvent-free conditions provides a regioselective and high-yielding route.[5][6]

Experimental Protocol: Bromination of Pyrazole

-

Reaction Setup: In a round-bottom flask, combine pyrazole and N-bromosaccharin.

-

Reaction Execution: The reaction is typically carried out under solvent-free conditions or in a suitable solvent like dichloromethane. Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

-

Workup and Purification: Upon completion, the crude product is purified. This often involves filtration to remove saccharin byproducts, followed by washing with an appropriate solvent. Further purification can be achieved by recrystallization or column chromatography to yield pure 4-bromo-1H-pyrazole.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Pyrazole | 1.0 | 68.08 | (Specify mass) |

| N-Bromosaccharin | 1.05 | 262.04 | (Specify mass) |

Synthesis of 4-fluoro-N-methylbenzenesulfonamide

This precursor is synthesized via a standard sulfonamide formation reaction between 4-fluorobenzenesulfonyl chloride and methylamine. The choice of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction without competing with the primary amine.[7] Performing the reaction under anhydrous conditions is paramount to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.[7]

Experimental Protocol: Sulfonamide Formation

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve methylamine (often used as a solution in THF or as its hydrochloride salt) in an anhydrous aprotic solvent like dichloromethane or THF.[7][8] Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitoring: Monitor the reaction's progress by TLC.

-

Workup and Purification: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield pure 4-fluoro-N-methylbenzenesulfonamide.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 4-Fluorobenzenesulfonyl chloride | 1.0 | 194.61 | (Specify mass) |

| Methylamine (2.0 M in THF) | 1.2 | 31.06 | (Specify volume) |

| Triethylamine | 1.5 | 101.19 | (Specify volume) |

| Anhydrous Dichloromethane | - | - | (Specify volume) |

The Core Coupling Reaction: N-Arylation via SNAr

The final and key step in the synthesis is the N-arylation of 4-bromo-1H-pyrazole with 4-fluoro-N-methylbenzenesulfonamide.

Mechanistic Rationale

The reaction proceeds via a concerted or stepwise Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] The key factors enabling this reaction are:

-

An Activated Ring: The potent electron-withdrawing nature of the sulfonamide group (-SO₂NHMe) deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic attack.

-

A Good Leaving Group: The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate complex.

-

A Strong Nucleophile: The pyrazole anion, generated in situ by deprotonation with a base like potassium carbonate, is a potent nucleophile that readily attacks the electron-deficient carbon of the C-F bond.

Caption: Generalized workflow for the SNAr coupling reaction.

Detailed Experimental Protocol

-

Reaction Setup: To an oven-dried flask, add 4-bromo-1H-pyrazole (1.0 equivalent), 4-fluoro-N-methylbenzenesulfonamide (1.1 equivalents), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents).

-

Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to 100-120 °C. The higher temperature is necessary to overcome the activation energy for the aromatic substitution.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 8-24 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water. This will often precipitate the crude product. If an oil forms, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Collect the precipitated solid by filtration, wash with water, and dry. If extraction was performed, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 4-bromo-1H-pyrazole | 1.0 | 146.99 | (Specify mass) |

| 4-fluoro-N-methylbenzenesulfonamide | 1.1 | 189.20 | (Specify mass) |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | (Specify mass) |

| Anhydrous DMF | - | - | (Specify volume) |

Product Characterization

The identity and purity of the final product, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular weight of 334.21 g/mol (for isotopes ⁷⁹Br).

Troubleshooting and Process Validation

-

Incomplete Reaction: If the coupling reaction stalls, the cause may be insufficient temperature, wet reagents/solvents, or an inadequate base. Ensure all components are anhydrous and consider using a stronger base (e.g., Cs₂CO₃) or a higher reaction temperature.

-

Low Yield in Precursor Synthesis: Hydrolysis of the sulfonyl chloride is a common side reaction.[7] Ensuring strictly anhydrous conditions and slow, controlled addition at low temperatures can mitigate this issue.

-

Purification Challenges: If the final product is difficult to purify, an alternative workup involving an acid-base wash may be beneficial to remove any unreacted starting materials or basic byproducts before chromatography.

Conclusion

The described synthetic pathway provides a reliable and scalable method for producing 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. By carefully preparing the key precursors and executing a robust SNAr coupling reaction under optimized conditions, researchers can obtain this valuable chemical intermediate in high yield and purity. The strategic insights and detailed protocols within this guide are intended to empower scientists in their synthetic endeavors, facilitating the development of novel compounds in the pharmaceutical and agrochemical industries.

References

- Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). Google Search Result.

- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México.

- Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles. (2025). Benchchem Technical Support Center.

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011).

- Pyrazole synthesis.Organic Chemistry Portal.

- Leveraging 4-Bromo-1H-Pyrazole: A Key Intermediate for Agrochemical Innov

- Synthesis of Pyrazole Deriv

- Synthesis of substituted N-heterocycles by N-aryl

- Concerted Nucleophilic Arom

- 4-Fluorobenzenesulfonyl chloride 98 349-88-2.Sigma-Aldrich.

- Nucleophilic aromatic substitution on 4-fluorophenylsulfonamides: Nitrogen, oxygen, and sulfur nucleophiles. (2005). Semantic Scholar.

- Methyl amine w/ a sulfonyl chloride. (2005). Physics Forums.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. nbinno.com [nbinno.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scielo.org.mx [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. physicsforums.com [physicsforums.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrazole nucleus, a five-membered aromatic heterocycle, is a prominent feature in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activity.[1] Similarly, the benzenesulfonamide moiety is a classic pharmacophore, integral to a wide range of therapeutics, from antibacterial agents to diuretics and anticancer drugs. The convergence of these two structural motifs in 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide presents a molecule of significant interest for further investigation and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. As a Senior Application Scientist, the following sections are designed to not only present the known and predicted characteristics of this compound but also to provide the underlying scientific rationale and robust experimental protocols necessary for its thorough evaluation. This document is intended to empower researchers to understand and harness the therapeutic potential of this promising molecular scaffold.

Chemical Identity and Structural Features

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and structural features of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide are summarized below.

| Identifier | Value |

| IUPAC Name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide |

| CAS Number | 1187385-99-4[2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₀BrN₃O₂S[4][7] |

| Molecular Weight | 316.17 g/mol [4][7] |

| Chemical Structure |

The molecule's structure is characterized by a 4-brominated pyrazole ring linked via a nitrogen atom to a phenyl ring, which in turn carries an N-methylated sulfonamide group at the para position. This arrangement confers a specific three-dimensional geometry and electronic distribution that will govern its interactions with biological targets and its behavior in various experimental and physiological environments.

Core Physicochemical Properties: A Predictive and Comparative Analysis

While specific experimental data for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is not extensively available in the public domain, we can deduce a reliable profile of its key physicochemical properties through a combination of computational predictions and comparative analysis with structurally related compounds. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Melting Point (°C) | 140 - 160 | Influences solubility, dissolution rate, and formulation development. A crystalline solid with a defined melting point is expected. |

| Boiling Point (°C) | > 400 (Decomposes) | High boiling point is anticipated due to the molecular weight and polar functional groups. Thermal stability is a key consideration. |

| Aqueous Solubility | Low | Poor aqueous solubility is predicted due to the presence of two aromatic rings and a bromine atom, which increase lipophilicity. This is a critical parameter for oral bioavailability. |

| pKa | ~8-9 (Sulfonamide N-H) | The sulfonamide proton is weakly acidic. The pKa will determine the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| logP | 2.5 - 3.5 | This value suggests a good balance between lipophilicity and hydrophilicity, which is often desirable for cell membrane permeability. |

Expertise & Experience Narrative:

The predicted low aqueous solubility is a common challenge for molecules with multiple aromatic rings. For instance, Celecoxib, a well-known anti-inflammatory drug containing a pyrazole and a sulfonamide moiety, is practically insoluble in water. The N-methyl group on the sulfonamide in our target molecule, compared to an unsubstituted sulfonamide, is likely to slightly increase lipophilicity and thus further decrease aqueous solubility.

The acidity of the sulfonamide proton is a key characteristic. The pKa of benzenesulfonamide is approximately 10, and the introduction of the electron-withdrawing 4-(4-bromo-1H-pyrazol-1-yl) group is expected to lower this value into the 8-9 range. At a physiological pH of 7.4, a significant portion of the molecules will be in the neutral, protonated form, which generally favors membrane permeation.

Spectroscopic and Analytical Characterization: An Expectation Framework

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. Below are the expected spectroscopic features for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyrazole and benzene rings. The pyrazole protons will likely appear as singlets due to the bromine substitution. The benzene ring protons will exhibit a characteristic AA'BB' splitting pattern for a para-substituted ring. The N-methyl group will present as a singlet, and the sulfonamide N-H proton, if observable, will be a broad singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (bromine, nitrogen, sulfur) and the aromaticity of the rings.

Mass Spectrometry (MS)

The mass spectrum should display a prominent molecular ion peak [M+H]⁺. A key fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a characteristic neutral loss of 64 Da.[2][8][9]

Caption: Workflow for DSC analysis.

Protocol 2: Determination of pKa by UV-Metric Titration

Causality: The pKa of a compound is a critical determinant of its behavior in biological systems. UV-metric titration is a highly accurate method for pKa determination, especially for compounds with chromophores, as it relies on the change in UV absorbance as the ionization state of the molecule changes with pH.

Methodology:

-

Instrument Setup: Use an automated titrator equipped with a UV-Vis spectrophotometer and a pH electrode.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and then dilute it into an aqueous buffer solution to a final concentration that gives a measurable UV absorbance.

-

Titration: Titrate the sample solution with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) while simultaneously monitoring the pH and UV-Vis spectrum.

-

Data Analysis: The pKa is determined by analyzing the change in absorbance at one or more wavelengths as a function of pH using appropriate software.

Caption: Workflow for pKa determination by UV-metric titration.

Protocol 3: Determination of logP by RP-HPLC

Causality: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity. RP-HPLC provides a rapid and reliable method for estimating logP that requires only a small amount of sample and is less labor-intensive than the traditional shake-flask method. [10] Methodology:

-

System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known logP values and measure their retention times at different mobile phase compositions. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values.

-

Sample Analysis: Inject the sample solution of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide and measure its retention time under the same conditions.

-

logP Calculation: Calculate the logP of the target compound using its retention time and the calibration curve.

Caption: Workflow for logP determination by RP-HPLC.

Stability and Potential for Polymorphism

Chemical Stability: The pyrazole ring is generally considered to be chemically stable and resistant to metabolic degradation, which is a desirable trait for drug candidates. The sulfonamide group is also relatively stable. However, the bromine atom on the pyrazole ring could potentially be a site for metabolic dehalogenation, although this is not always a major metabolic pathway.

Polymorphism: As a sulfonamide, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide has a high potential to exhibit polymorphism. [8][9]Different polymorphs can have different melting points, solubilities, and dissolution rates, which can have profound implications for drug product performance and stability. It is therefore crucial to conduct a thorough polymorph screen during the early stages of drug development. The DSC method described in Protocol 1 is an excellent initial screening tool. Further characterization of any identified polymorphs should be carried out using techniques such as powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA).

Conclusion

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is a molecule with significant potential, combining two well-established pharmacophores. This technical guide has provided a comprehensive overview of its key physicochemical properties, offering a blend of predictive analysis and established experimental protocols. A thorough understanding and experimental determination of these properties are paramount for any researcher aiming to advance this compound through the drug discovery and development pipeline. The provided methodologies offer a robust framework for obtaining the necessary data to build a comprehensive profile of this promising molecule, enabling informed decisions and facilitating its journey from a compound of interest to a potential therapeutic agent.

References

-

PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved January 20, 2026, from [Link]

-

PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved January 20, 2026, from [Link]

-

Crystal Growth & Design. (2010). Polymorphism in Secondary Benzene Sulfonamides. [Link]

-

ResearchGate. (2009). Polymorphism in Sulfonamides. Retrieved January 20, 2026, from [Link]

-

CP Lab Safety. (n.d.). Chemical Synthesis Building Blocks Collection. Retrieved January 20, 2026, from [Link]

-

MOLBASE. (n.d.). 4-bromo-N-(1-methyl-1H-pyrazol-4-yl)benzenesulfonamide. Retrieved January 20, 2026, from [Link]

-

Shimadzu. (n.d.). Polymorphism of Drugs. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. US5466823A - Substituted pyrazolyl benzenesulfonamides - Google Patents [patents.google.com]

- 5. 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide | 1187385-99-4 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer - Google Patents [patents.google.com]

In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-5-(4-(benzyloxy)-3-ethoxyphenyl)-7-(2-(ethylamino)ethyl)-triazolo[1,5-a]pyrimidin-7(4H)-one

In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-5-(4-(benzyloxy)-3-ethoxyphenyl)-7-(2-(ethylamino)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one

A Note to the Researcher: An initial challenge in compiling this guide was a discrepancy found in public databases concerning the provided CAS number, 1187385-99-4. This number has been associated with a different chemical entity, "4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide." Consequently, this guide has been developed based on the unequivocal chemical name: 2-amino-5-(4-(benzyloxy)-3-ethoxyphenyl)-7-(2-(ethylamino)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one . All subsequent spectroscopic predictions and methodologies are based on the structure derived from this name. Researchers should exercise due diligence in confirming the identity of their samples.

Introduction

The compound 2-amino-5-(4-(benzyloxy)-3-ethoxyphenyl)-7-(2-(ethylamino)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex heterocyclic molecule with potential applications in medicinal chemistry and drug development. Its multifaceted structure, featuring a triazolopyrimidine core, substituted phenyl ring, and flexible side chains, gives rise to a rich spectroscopic fingerprint. This guide provides a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a virtual roadmap for its characterization. Understanding these spectroscopic signatures is paramount for confirming its identity, assessing its purity, and elucidating its structure-activity relationships.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. Based on the chemical environment of each proton and carbon atom, we can predict their respective chemical shifts.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum will exhibit a series of distinct signals corresponding to the various proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.5 | Multiplet | 5H | Protons of the benzyl phenyl ring |

| ~6.8 - 7.1 | Multiplet | 3H | Protons of the disubstituted phenyl ring |

| ~5.1 | Singlet | 2H | -O-CH₂ -Ph (benzylic protons) |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ (ethoxy group) |

| ~3.8 | Triplet | 2H | Pyrimidine-N-CH₂ -CH₂-NH- |

| ~2.9 | Triplet | 2H | Pyrimidine-N-CH₂-CH₂ -NH- |

| ~2.7 | Quartet | 2H | -NH-CH₂ -CH₃ (ethylamino group) |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ (ethoxy group) |

| ~1.2 | Triplet | 3H | -NH-CH₂-CH₃ (ethylamino group) |

| ~5.5 | Broad Singlet | 2H | -NH₂ (amino group) |

| ~4.5 | Broad Singlet | 1H | -NH- (ethylamino group) |

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum will show a range of signals for the carbon atoms in different electronic environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (pyrimidinone) |

| ~155 | C-NH₂ (triazolopyrimidine) |

| ~150 | C-O (phenyl ether) |

| ~148 | C-O (phenyl ether) |

| ~137 | Quaternary C of benzyl ring |

| ~127-129 | CH of benzyl ring |

| ~125 | Quaternary C of substituted phenyl ring |

| ~115-120 | CH of substituted phenyl ring |

| ~105 | Quaternary C of triazolopyrimidine |

| ~70 | -O-C H₂-Ph (benzylic) |

| ~64 | -O-C H₂-CH₃ (ethoxy) |

| ~45 | Pyrimidine-N-C H₂-CH₂-NH- |

| ~40 | Pyrimidine-N-CH₂-C H₂-NH- |

| ~35 | -NH-C H₂-CH₃ (ethylamino) |

| ~15 | -O-CH₂-C H₃ (ethoxy) |

| ~14 | -NH-CH₂-C H₃ (ethylamino) |

Methodology for Spectroscopic Analysis

Workflow for Compound Characterization

Nuclear Magnetic Resonance (NMR) Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: The analysis should be performed on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio, the relaxation delay, and the spectral width.

-

¹³C NMR Acquisition: Carbon-13 NMR requires a greater number of scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 (broad) | N-H stretch | Primary amine (-NH₂) |

| 3200-3400 (sharp) | N-H stretch | Secondary amine (-NH-) |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2980 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1680 | C=O stretch | Amide/Lactam (pyrimidinone) |

| 1600-1650 | N-H bend | Amine |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Aryl ether |

| 1000-1100 | C-O stretch | Alkyl ether |

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded first.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data:

-

Molecular Weight: The calculated monoisotopic mass of the compound is approximately 487.25 g/mol .

-

Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z ≈ 488.26.

-

Key Fragmentation Pathways:

-

Loss of the benzyl group (C₇H₇, 91 Da) is a likely fragmentation pathway, leading to a significant peak at m/z ≈ 397.

-

Cleavage of the ethylaminoethyl side chain can also occur at various points.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, which is a soft ionization technique that is well-suited for polar, non-volatile molecules.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To gain further structural information, perform tandem mass spectrometry on the molecular ion peak. This will induce fragmentation and provide insights into the connectivity of the molecule.

Conclusion

The predicted spectroscopic data and the outlined methodologies provide a comprehensive framework for the analytical characterization of 2-amino-5-(4-(benzyloxy)-3-ethoxyphenyl)-7-(2-(ethylamino)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one. By combining the structural insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently confirm the identity and purity of this complex molecule. This analytical rigor is a prerequisite for any further investigation into its biological activity and potential as a therapeutic agent.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Ici-63197 | C9H13N5O | CID 62824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-({4-[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl]benzene-1-carbonyl}amino)-4-methoxybenzoic acid | C22H19N5O5 | CID 139207788 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical properties of pyrazole sulfonamide derivatives

An In-Depth Technical Guide to the Theoretical Properties of Pyrazole Sulfonamide Derivatives

Abstract

The hybridization of pyrazole and sulfonamide moieties has created a privileged scaffold in medicinal chemistry, yielding derivatives with a vast spectrum of biological activities. This guide provides a comprehensive analysis of the , moving beyond simple synthesis to explore the quantum mechanical underpinnings, structure-activity relationships (SAR), and computational interaction models that govern their therapeutic potential. We delve into the electronic structure, molecular dynamics, and predictive toxicology, offering researchers and drug development professionals a foundational understanding of this critical class of compounds.

The Pyrazole Sulfonamide Scaffold: A Union of Pharmacophores

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals due to its metabolic stability and versatile synthetic handles.[1][2] When combined with the sulfonamide group (-S(=O)₂-NH-), a pharmacophore renowned for its ability to mimic a carboxylate group and act as a potent hydrogen bond donor/acceptor, the resulting derivatives gain access to a wide range of biological targets.[1][3] This combination is present in numerous clinically significant drugs, including the selective COX-2 inhibitor Celecoxib.[4] The significance of this scaffold lies in its structural rigidity and the tunable electronic properties conferred by substituents on both the pyrazole and the phenylsulfonamide rings, allowing for fine-tuning of target affinity and pharmacokinetic profiles.

Quantum Chemical Insights into Molecular Architecture

Understanding the theoretical properties of these derivatives begins with a quantum mechanical description of their electronic structure and geometry. Density Functional Theory (DFT) is a powerful computational method used to predict these properties, offering insights that guide rational drug design.[5]

Electronic Properties and Reactivity

Key electronic parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's reactivity.

-

HOMO Energy : Represents the electron-donating ability of a molecule. A higher HOMO energy indicates a greater propensity to donate electrons to an appropriate acceptor.

-

LUMO Energy : Represents the electron-accepting ability. A lower LUMO energy suggests a greater capacity to accept electrons.

-

HOMO-LUMO Gap (ΔE) : The energy difference between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

These parameters are not merely abstract values; they correlate directly with the molecule's ability to engage in charge-transfer interactions with biological targets. For instance, a study on pyrazole-based benzenesulfonamides designed as carbonic anhydrase inhibitors utilized DFT to calculate these electronic parameters, correlating them with observed inhibitory activity.[6]

Table 1: Representative Theoretical Electronic Parameters for Pyrazole Sulfonamide Derivatives

| Compound Code | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔeV) | Dipole Moment (Debye) | Source |

|---|---|---|---|---|---|

| 4a | -6.34 | -1.45 | 4.89 | 4.56 | [6] |

| 4g | -6.21 | -1.78 | 4.43 | 6.12 | [6] |

| 4j | -6.45 | -1.87 | 4.58 | 7.34 | [6] |

| 4k | -6.23 | -1.79 | 4.44 | 5.98 | [6] |

Note: Data extracted from a study on carbonic anhydrase inhibitors. Lower HOMO-LUMO gaps in active compounds suggest higher reactivity.

Molecular Electrostatic Potential (MEP)

MEP maps are invaluable tools for visualizing the charge distribution around a molecule. They illustrate electron-rich regions (nucleophilic sites, typically colored red) and electron-deficient regions (electrophilic sites, colored blue). For drug design, MEP maps help identify sites crucial for molecular recognition, particularly hydrogen bonding and electrostatic interactions with a receptor's active site.

Modeling Interactions with Biological Targets

The therapeutic effect of a pyrazole sulfonamide derivative is contingent upon its precise interaction with a biological target, typically an enzyme or receptor. Molecular docking and molecular dynamics simulations are the primary in silico tools used to predict and analyze these interactions.[5]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor.[5] The process generates a binding score, which estimates the binding affinity. This allows for the rapid screening of large libraries of virtual compounds and provides a structural basis for observed activity.

For example, in the development of novel pyrazole sulfonamide derivatives as antitubercular agents targeting the mycobacterial enoyl reductase (InhA), docking studies were crucial. They revealed that the most potent compounds formed key hydrogen bonds and hydrophobic interactions within the InhA active site, explaining their high inhibition rates.[7] Similarly, docking simulations of derivatives targeting COX-2 and 5-LOX confirmed that the designed molecules possessed the necessary structural features to bind effectively to these enzymes.[8]

Below is a conceptual workflow for a typical molecular docking study.

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

For instance, studies on antitubercular derivatives found that compounds with a 4-fluorophenyl group exhibited excellent activity. [7]In the context of anti-inflammatory agents, the presence of specific substituents was shown to be critical for potent inhibition of COX-1, COX-2, and 5-LOX. [8]

Synthesis and Characterization Protocols

The theoretical design of novel derivatives must be grounded in feasible synthetic chemistry. The synthesis of pyrazole sulfonamides is well-established, typically involving the reaction of a pyrazole sulfonyl chloride with an appropriate amine. [9]

General Experimental Protocol: Synthesis of Pyrazole-4-sulfonamides

This protocol is a representative synthesis adapted from published methodologies. [9] Objective: To synthesize N-substituted-3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives.

Materials:

-

3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

-

Appropriate primary or secondary amine (e.g., 2-phenylethylamine)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the selected amine (1.05 equivalents) in DCM (5 volumes).

-

Base Addition: Add DIPEA (1.5 equivalents) to the reaction mixture at room temperature (25–30 °C).

-

Sulfonyl Chloride Addition: Slowly add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM (5 volumes) to the reaction mixture. Causality Note: The slow addition prevents excessive heat generation from the exothermic reaction. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.

-

Reaction Monitoring: Stir the reaction mass for 16 hours at 25–30 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, add cold water (10 volumes) to the flask and stir for 10 minutes to quench the reaction and dissolve salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer (DCM).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude compound using column chromatography on silica gel to yield the pure pyrazole-4-sulfonamide derivative.

-

Characterization (Self-Validation): The structure and purity of the final compound must be confirmed using a suite of spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry (MS). [1][10][9]

Biological Activities: A Multi-Target Profile

The translate into a remarkably broad range of biological activities, underscoring their importance in drug discovery.

Table 2: Summary of Biological Activities of Pyrazole Sulfonamide Derivatives

| Therapeutic Area | Specific Target/Activity | Example/Key Finding | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | COX-2/5-LOX Inhibition | Benzothiophen-2-yl pyrazole derivative showed potent dual inhibition with a high selectivity index for COX-2. | [8] |

| Anticancer | Antiproliferative | Derivatives showed moderate to excellent activity against rat brain tumor cell lines (C6) and U937 cells. | [1][9] |

| Antimicrobial | Antitubercular (InhA inhibition) | A 7-chloroquinoline hybrid demonstrated superior activity against M. tuberculosis H₃₇Rv compared to rifampicin. | [7] |

| Enzyme Inhibition | Carbonic Anhydrase (hCA) | Several derivatives were found to be more active inhibitors of hCA II, IX, and XII than the standard drug acetazolamide. | [6][10][11][12] |

| Herbicidal | Acetohydroxy Acid Synthase (AHAS) | Compound 3b showed potent herbicidal activity by inhibiting Arabidopsis thaliana AHAS. | [13]|

Conclusion and Future Directions

The theoretical framework for understanding pyrazole sulfonamide derivatives is robust, integrating quantum chemistry, molecular modeling, and predictive toxicology to guide the synthesis of potent and selective therapeutic agents. The scaffold's versatility continues to be exploited in the development of inhibitors for a growing list of targets. Future research will likely focus on leveraging machine learning and AI to accelerate the design-synthesis-testing cycle, exploring novel substitutions to overcome drug resistance, and developing derivatives with multi-target profiles for complex diseases like cancer and neurodegenerative disorders. The principles outlined in this guide provide a solid foundation for these future endeavors, ensuring that the development of pyrazole sulfonamide derivatives remains a vibrant and productive field of research.

References

-

Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chem Pharm Bull (Tokyo). Available at: [Link]

-

Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

The synthesis route of sulfonamide-pyrazole derivatives 99–102. ResearchGate. Available at: [Link]

-

Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]

-

Chemical structure and SAR study of sulfonamide incorporating trisubstituted pyrazole derivatives 55a–e. ResearchGate. Available at: [Link]

-

Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Available at: [Link]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. ResearchGate. Available at: [Link]

-

Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. ResearchGate. Available at: [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eurasianjournals.com [eurasianjournals.com]

- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide belongs to the pyrazolyl-benzenesulfonamide class, a versatile scaffold demonstrating a wide spectrum of pharmacological activities. While direct studies on this specific N-methyl derivative are not extensively documented in publicly available literature, a comprehensive analysis of structurally related analogs provides a robust framework for predicting its mechanism of action. This guide synthesizes findings from across the pyrazole sulfonamide chemical space to propose and detail the most probable biological targets and signaling pathways. We will delve into the potential for this compound to act as an inhibitor of key enzymes such as cyclooxygenase-2 (COX-2), carbonic anhydrases (CAs), and protein kinases, as well as its possible role in modulating critical signaling cascades like PI3K/Akt/mTOR and Wnt/β-catenin. This document serves as a foundational resource for researchers initiating investigations into the therapeutic applications of this promising molecule.

Introduction: The Pyrazolyl-Benzenesulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of a pyrazole ring with a benzenesulfonamide moiety creates a privileged heterocyclic structure that has garnered significant attention in drug discovery.[1][2] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common feature in numerous pharmaceuticals due to its diverse biological properties.[3][4] Similarly, the sulfonamide group is a well-established pharmacophore, integral to the activity of many antibacterial, anti-inflammatory, and anticancer drugs.[3] The combination of these two pharmacores in the pyrazolyl-benzenesulfonamide scaffold has yielded compounds with a remarkable range of biological activities, including antileishmanial, antiproliferative, anti-inflammatory, and antimicrobial effects.[3][5][6]

The specific compound, 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, incorporates key structural features that suggest a high potential for biological activity. The bromo-substitution on the pyrazole ring can influence the electronic properties and binding interactions of the molecule, while the N-methyl group on the sulfonamide can impact its physicochemical properties, such as solubility and membrane permeability. This guide will explore the likely mechanistic avenues through which this compound may exert its therapeutic effects, based on the established activities of its structural congeners.

Potential Mechanisms of Action: A Multi-Targeted Approach

The diverse biological activities reported for pyrazolyl-benzenesulfonamide derivatives suggest that they may interact with multiple biological targets. The following sections outline the most probable mechanisms of action for 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, supported by evidence from related compounds.

Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition

A significant body of research points to the potent anti-inflammatory properties of pyrazolyl-benzenesulfonamide derivatives, often attributed to their selective inhibition of the COX-2 enzyme.[6][7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.

Several studies have demonstrated that compounds with a 4-(pyrazol-1-yl)benzenesulfonamide core, similar to the topic compound, exhibit selective COX-2 inhibitory activity.[6] For instance, compounds like 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide have shown potent anti-inflammatory effects with a good safety profile, attributed to their COX-2 selectivity.[6] The sulfonamide moiety is a critical pharmacophore for COX-2 binding.[7]

Experimental Validation Workflow:

Caption: Workflow for evaluating COX-2 inhibitory activity.

A proposed mechanism involves the sulfonamide group of 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide binding to a hydrophilic side pocket of the COX-2 active site, a key interaction for selective inhibitors. The pyrazole and bromophenyl rings would likely occupy the main channel of the enzyme, forming hydrophobic and van der Waals interactions.

Anticancer Activity through Multiple Pathways

Pyrazoline benzenesulfonamide derivatives have emerged as promising candidates in anticancer drug discovery.[1][2] Their antiproliferative effects are often mediated through the inhibition of various enzymes and signaling pathways crucial for cancer cell growth and survival.

Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, are key players in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2][8] Several pyrazole-sulfonamide hybrids have been identified as potent inhibitors of these CA isoforms.[8][9][10]

The sulfonamide moiety is a well-established zinc-binding group, essential for CA inhibition. It is highly probable that 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide could act as a CA inhibitor, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.

Quantitative Data on Related CA Inhibitors:

| Compound Class | Target Isoform | Ki (nM) | Reference |

| Pyrazole-sulfonamide hybrids | hCA I | 12.7 - 59.8 | [8] |

| Pyrazole-sulfonamide hybrids | hCA II | 6.9 - 24.1 | [8] |

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a common motif in many kinase inhibitors. A study on a related compound, a dual c-Met/Ron kinase inhibitor, highlights the potential of this chemical class to target kinases.[11] The c-Met and Ron receptor tyrosine kinases are implicated in various cancers, and their inhibition is a validated therapeutic strategy.

Recent studies have shown that benzenesulfonamide derivatives can inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[12] Inhibition of this pathway can lead to decreased cancer cell proliferation.[12]

Furthermore, pyrazole derivatives have been shown to suppress the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[13] A study on 1H-pyrazol-1-yl benzenesulfonamide derivatives in inflammatory bowel disease models demonstrated their ability to suppress this pathway, leading to reduced inflammation and apoptosis.[13]

Signaling Pathway Diagram:

Caption: Potential inhibition of PI3K/Akt/mTOR and Wnt/β-catenin pathways.

Antileishmanial Activity

A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides have demonstrated promising activity against Leishmania species.[5] The mechanism is thought to involve penetration of the parasite's biological membranes and interaction with a specific parasitic target.[5] While the exact target is not fully elucidated, the structure-activity relationship studies suggest that the electronic and lipophilic properties of the molecule are crucial for its antileishmanial effect.[5]

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, a systematic experimental approach is required.

General Synthesis

The synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives typically involves a regioselective electrophilic aromatic substitution reaction.[5]

Step-by-Step Synthesis Outline:

-

Chlorosulfonation: React the corresponding 1-phenylpyrazole derivative with chlorosulfonic acid to obtain the 4-(pyrazol-1-yl)benzenesulfonyl chloride intermediate.

-

Amination: React the sulfonyl chloride intermediate with methylamine to yield the final product, 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.

-

Purification and Characterization: Purify the final compound using techniques such as recrystallization or column chromatography. Characterize the structure using spectroscopic methods like NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[3][14]

In Vitro Enzyme Inhibition Assays

-

COX-1/COX-2 Inhibition Assay: Commercially available kits (e.g., from Cayman Chemical) can be used to determine the IC50 values for both COX isoforms. This will establish the compound's potency and selectivity.

-

Carbonic Anhydrase Inhibition Assay: The inhibitory activity against various hCA isoforms (I, II, IX, and XII) can be assessed using a stopped-flow CO2 hydrase assay.

-

Kinase Inhibition Assays: A panel of kinase inhibition assays (e.g., using services from companies like Eurofins or Promega) can be employed to screen for activity against a broad range of kinases, including c-Met and Ron.

Cell-Based Assays

-

Antiproliferative Assays: The antiproliferative activity can be evaluated against a panel of cancer cell lines (e.g., SW480, HCT116) using assays like the CellTiter-Glo Luminescent Cell Viability Assay.[3]

-

Western Blot Analysis: To investigate the impact on signaling pathways, cancer cells can be treated with the compound, and the expression levels of key proteins in the PI3K/Akt/mTOR and Wnt/β-catenin pathways can be analyzed by Western blotting.

-

Antileishmanial Assays: The activity against promastigote and amastigote forms of Leishmania species can be determined using standard in vitro culture methods.[5]

Conclusion and Future Directions

While the precise mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide remains to be definitively elucidated, the extensive research on the broader class of pyrazolyl-benzenesulfonamide derivatives provides a strong foundation for targeted investigation. The most promising avenues for its therapeutic potential appear to be in the areas of anti-inflammatory and anticancer applications, likely through the inhibition of COX-2, carbonic anhydrases, and key protein kinases, as well as the modulation of critical cellular signaling pathways.

Future research should focus on the systematic in vitro and in vivo evaluation of this compound to confirm these predicted mechanisms. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the pyrazole and benzenesulfonamide moieties, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for advancing this promising compound through the drug development pipeline.

References

-

de Mello, H., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 20(10), 17898-17913. [Link]

-

El-Gamal, M. I., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26317–26328. [Link]

-

Gül, H. İ., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401611. [Link]

-

Guru, A., et al. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(11), 6047-6065. [Link]

-

Puxeddu, M., et al. (2024). Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298–20314. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 633-642. [Link]

-

Yüksek, H., et al. (2018). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1054-1062. [Link]

-

El-Gamal, M. I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34094–34111. [Link]

-

Sari, Y., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 19, 345-367. [Link]

-

Sari, Y., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 19, 345-367. [Link]

-

Gül, H. İ., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401611. [Link]

-

Fun, H.-K., et al. (2013). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o295. [Link]

-

Ragab, F. A. F., et al. (2024). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Bioorganic Chemistry, 148, 107567. [Link]

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12287. [Link]

-

Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[12][13]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): a specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310. [Link]

Sources

- 1. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity of Pyrazole-Based Sulfonamides

Introduction: The Convergence of Two Pharmacophores

The fusion of a pyrazole ring and a sulfonamide moiety into a single molecular scaffold has created a class of compounds with remarkable therapeutic potential. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile core, while the sulfonamide group (-S(=O)₂-NH-) is a well-established pharmacophore responsible for the activity of many clinical drugs.[1][2] This strategic combination has yielded molecules that exhibit a broad spectrum of biological activities, making them a subject of intense investigation in medicinal chemistry and drug development.

The rationale behind this molecular hybridization lies in the synergistic contribution of each component. The pyrazole nucleus provides a rigid, planar structure with tunable electronic properties, allowing for precise three-dimensional orientation of substituents to interact with biological targets.[2] The sulfonamide group, with its acidic N-H proton and tetrahedral geometry, is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with enzyme active sites.[3] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, stands as a testament to the clinical success of this scaffold.[4][5]

This guide provides an in-depth exploration of the primary biological activities of pyrazole-based sulfonamides, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for their evaluation.

Anti-Inflammatory Activity: Selective COX-2 Inhibition

The most prominent biological activity of pyrazole-based sulfonamides is their anti-inflammatory effect, primarily mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][6]

Mechanism of Action: The Arachidonic Acid Cascade

Inflammation, pain, and fever are physiological responses mediated by lipid signaling molecules called prostaglandins.[6][7] The synthesis of prostaglandins begins with the conversion of arachidonic acid by cyclooxygenase (COX) enzymes.[8] There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the stomach lining and maintaining platelet aggregation.[5][6]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of the inflammatory response.[5][6]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to common side effects like gastrointestinal ulcers.[5]

Pyrazole-based sulfonamides, exemplified by Celecoxib, achieve their therapeutic effect and improved safety profile through selective inhibition of COX-2.[4][7] The chemical structure of these compounds allows them to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky to effectively bind to the narrower channel of the COX-1 active site.[6][7] Specifically, the polar sulfonamide side chain binds to a hydrophilic side pocket present in COX-2 but not in COX-1, anchoring the molecule for effective and selective inhibition.[5] By blocking COX-2, these compounds prevent the synthesis of pro-inflammatory prostaglandins, thereby reducing pain and inflammation with a lower risk of gastrointestinal toxicity.[6][8]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

Caption: Selective inhibition of COX-2 by pyrazole sulfonamides blocks inflammatory prostaglandin synthesis.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is a standard and reliable method for evaluating the acute anti-inflammatory activity of a compound in a rodent model.[9][10] The choice of this in vivo model is justified as it provides a holistic assessment of a compound's efficacy, accounting for its absorption, distribution, metabolism, and excretion (ADME) properties, which cannot be determined from in vitro assays alone.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized, biphasic inflammatory response characterized by edema (swelling).[10] The effectiveness of a test compound is measured by its ability to reduce this swelling compared to a control group.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Fasting: Randomly divide animals into groups (n=6 per group):

-

Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose in saline)

-

Group II: Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg)

-

Group III, IV, etc.: Test Compound(s) at various doses (e.g., 10, 20, 50 mg/kg)

-

Fast all animals overnight before the experiment, with water ad libitum.

-

-

Baseline Paw Volume Measurement: Using a plethysmometer, measure the initial volume of the right hind paw of each rat by immersing it up to a marked point. This is the 0-hour reading.

-

Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution (in sterile 0.9% saline) into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement Post-Induction: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.

-

Data Analysis and Validation:

-

Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-induction volume.

-

Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

-

The protocol is validated if the positive control group shows a statistically significant reduction in paw edema compared to the vehicle control group (p < 0.05).

-

Anticancer Activity: A Multi-Targeted Approach

The pyrazole-sulfonamide scaffold has emerged as a "privileged structure" in oncology, with derivatives showing potent activity against various cancer cell lines through diverse mechanisms.[1][3][11]

Mechanisms of Action

Unlike their anti-inflammatory activity, the anticancer effects of pyrazole-sulfonamides are not confined to a single target. They can induce cancer cell death and inhibit proliferation through several pathways.

-

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes that catalyze the hydration of carbon dioxide.[3] Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors.[12] They play a crucial role in regulating intra- and extracellular pH, promoting tumor cell survival and proliferation. The sulfonamide moiety is a classic zinc-binding group that effectively inhibits CAs. Pyrazole-sulfonamide hybrids have been designed as potent inhibitors of these tumor-associated CAs, leading to acidification of the intracellular environment and induction of apoptosis.[3][12]

-

Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. Targets include Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[13]

-

Induction of Apoptosis and Cell Cycle Arrest: Some pyrazole-sulfonamides can trigger programmed cell death (apoptosis) in cancer cells. This is often associated with the activation of pro-apoptotic proteins like caspases (CASP3, CASP9) and the inhibition of anti-apoptotic pathways involving PDK1 and AKT1.[8] Furthermore, they can halt the cell cycle, preventing cancer cell division, by increasing the expression of cell cycle inhibitors like p21 and p27.[8]

Structure-Activity Relationship (SAR) Data

The anticancer potency of pyrazole-sulfonamides is highly dependent on the nature and position of substituents on the aromatic rings.

| Compound ID | Core Structure | R¹ (at Pyrazole C3) | R² (at Pyrazole C5) | Target Cell Line | IC₅₀ (µM) | Reference |

| 4i | Pyrazoline-benzenesulfonamide | 3,4,5-trimethoxyphenyl | 1,3-benzodioxol-5-yl | HSC-2 (Oral Cancer) | 6.7 | [3] |

| 4g | Pyrazoline-benzenesulfonamide | 2,4-dimethoxyphenyl | 1,3-benzodioxol-5-yl | HSC-3 (Oral Cancer) | 12.5 | [3] |

| 4k | Pyrazole-benzenesulfonamide | 2-hydroxy-4-fluorophenyl | 4-methoxyphenyl | hCAII (Enzyme) | 0.24 | [12] |

| 4j | Pyrazole-benzenesulfonamide | 2-hydroxy-4-fluorophenyl | 4-methylphenyl | hCAIX (Enzyme) | 0.15 | [12] |

| 5u | Hybrid Pyrazole | Benzene sulfonamide | (4-chlorophenyl)methanaminyl | COX-2 (Enzyme) | 1.79 | [14] |

Table showing the inhibitory concentrations (IC₅₀) of various pyrazole-sulfonamide derivatives. Lower values indicate higher potency.

Experimental Protocol: In Vitro MTT Cell Viability Assay